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Compound of Interest

Compound Name: 2-Methylthiolane-2-carbaldehyde

CAS No.: 1506905-49-2

Cat. No.: B1380328 Get Quote

Content Type: Comparative Technical Guide Subject: 2-Methylthiolane-2-carbaldehyde (

) Methodology: Electron Ionization (EI) Mass Spectrometry (70 eV)

Executive Summary & Analytical Significance
2-Methylthiolane-2-carbaldehyde is a saturated sulfur heterocycle often encountered as a

volatile intermediate in Maillard reaction pathways (meat flavor chemistry) or as a degradation

product in sulfur-containing pharmaceutical synthesis.

The analytical challenge lies in distinguishing this compound from its isobaric isomers,

particularly 2-acetylthiolane and 3-methylthiolane-2-carbaldehyde. While all share a molecular

weight of 130 Da, their fragmentation pathways under Electron Ionization (EI) differ significantly

due to the stability of the quaternary carbon at the C2 position and the specific alpha-cleavage

propensity of the aldehyde group versus the ketone.

This guide provides a mechanistic breakdown of the fragmentation pattern, offering a

comparative analysis against key alternatives to ensure positive identification.

Theoretical Framework: Mechanistic Fragmentation
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To interpret the mass spectrum of 2-Methylthiolane-2-carbaldehyde correctly, one must

understand the interplay between the sulfur heteroatom and the exocyclic aldehyde group.

Key Fragmentation Drivers
Alpha-Cleavage (Dominant): The bond between the quaternary C2 carbon and the carbonyl

carbon is significantly weakened. The radical cation prefers to retain the charge on the

sulfur-containing ring (forming a tertiary carbocation stabilized by sulfur) rather than the

formyl radical.

Sulfur Isotopic Signature: The presence of a single sulfur atom dictates a diagnostic

peak at approximately 4.4% relative intensity to the molecular ion, confirming the formula

.

Ring Fission: The thiolane ring is prone to retro-cyclization, often ejecting ethylene (

) or thioformaldehyde (

) fragments.

Predicted Fragmentation Pathway (Graphviz)
The following diagram illustrates the primary decay channels for the molecular ion (

130).
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Molecular Ion (M+)
m/z 130

[C6H10OS]+.

Alpha-Cleavage
(Loss of CHO)

m/z 101
[C5H9S]+

- CHO• (29 Da)
(Base Peak Candidate)

Ring Fission A
(Loss of C2H4 from m/z 130)

m/z 102

- C2H4 (28 Da)

Secondary Decay
(Loss of C2H4 from m/z 101)

m/z 73
[C3H5S]+

- C2H4 (28 Da)
Retro-Diels-Alder like

Hydrocarbon Fragment
m/z 55

[C4H7]+

- H2S (34 Da)

Click to download full resolution via product page

Caption: Figure 1. Primary fragmentation pathways of 2-Methylthiolane-2-carbaldehyde
under 70 eV EI conditions.

Comparative Performance Analysis
This section compares the target analyte against its closest isobaric interferents. The ability to

distinguish these isomers is critical for accurate structural elucidation.[1]

The Alternatives
Target:2-Methylthiolane-2-carbaldehyde (Aldehyde at C2, Methyl at C2).

Alternative A:2-Acetylthiolane (Ketone side chain, no methyl on ring).

Alternative B:Thiolane-2-carbaldehyde (Homolog, no methyl group, MW 116).

Diagnostic Ion Table
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Feature
Target: 2-
Methylthiolane-2-
carbaldehyde

Alt A: 2-
Acetylthiolane

Alt B: Thiolane-2-
carbaldehyde

Molecular Ion (

)
130 (Strong) 130 (Strong) 116 (Strong)

Base Peak (Likely)
101 (

)

43 (

) or 87 (

)

87 (

)

Loss of Methyl (

)
115 (Weak/Absent)

115 (Moderate, alpha-

cleavage)
N/A

Loss of Carbonyl
101 (

)

87 (

)

87 (

)

Ring Fragment 73 (Derived from 101) 87 (Stable Acylium) 59 (Derived from 87)

Comparative Analysis Logic
Vs. 2-Acetylthiolane:

The Target readily loses the formyl radical (29 Da) to give

101.

2-Acetylthiolane cannot lose 29 easily. Instead, it loses the methyl radical (15 Da) to give

115 or the acetyl group (43 Da) to give

87.

Differentiation Rule: If

101 is dominant and

43 is low, it is the Aldehyde. If
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43 is the base peak, it is the Ketone.

Vs. Thiolane-2-carbaldehyde:

This is a simple homologous series shift. All ring-containing fragments in the Target will be

shifted by +14 Da compared to Thiolane-2-carbaldehyde (

,

).

Experimental Protocol: GC-MS Identification
To validate the presence of 2-Methylthiolane-2-carbaldehyde, follow this self-validating

workflow.

Instrument Parameters
Column: Non-polar (e.g., DB-5MS or equivalent), 30m x 0.25mm ID.

Reasoning: Sulfur heterocycles are moderately polar; a non-polar column separates

based on boiling point and minimizes tailing caused by the aldehyde group.

Carrier Gas: Helium at 1.0 mL/min (constant flow).

Ionization: Electron Ionization (EI) at 70 eV.[2]

Source Temp: 230°C.

Scan Range: 35–200 amu.

Identification Workflow (Decision Tree)
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Observe M+ Peak

Is M+ = 130?

Check Isotope Pattern
Is (M+2) ~4-5% of M+?

Yes

Not Target Molecule

No

No

Analyze Fragmentation
Look for Loss of Carbonyl

Yes (Sulfur confirmed)

Dominant Loss?

ID: 2-Methylthiolane-
2-carbaldehyde

(Loss of CHO, m/z 101)

M-29 (m/z 101)

ID: 2-Acetylthiolane
(Loss of CH3 or COCH3,

m/z 115 or 87)

M-15 or M-43

Click to download full resolution via product page

Caption: Figure 2. Logic flow for distinguishing 2-Methylthiolane-2-carbaldehyde from

isobaric interferences.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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